molecular formula C12H8S2 B15466326 2-(Thiophen-2-yl)-1-benzothiophene CAS No. 55164-48-2

2-(Thiophen-2-yl)-1-benzothiophene

Cat. No.: B15466326
CAS No.: 55164-48-2
M. Wt: 216.3 g/mol
InChI Key: ZNPHICPFIHYTRP-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1-benzothiophene is a benzothiophene-based organic building block of significant interest in medicinal chemistry and materials science research. This aromatic compound features a benzothiophene core linked to a thiophene ring, a structure known to be a key intermediate in the development of bioactive molecules and functional materials . In pharmaceutical research, structurally similar 2-phenylbenzothiophene derivatives are recognized as critical scaffolds in Selective Estrogen Receptor Modulators (SERMs), such as Raloxifene and Arzoxifene . The broader class of benzothiophenes demonstrates a wide spectrum of pharmacological activities, serving as core structures in approved drugs for conditions including asthma, fungal infections, and cancer, as well as in investigational agents with antitubercular, antimicrobial, and antidiabetic properties . As a research chemical, this compound offers value in the synthesis and exploration of novel therapeutic candidates, particularly in the development of receptor-targeted therapies . Beyond life sciences, this compound is a promising monomer for synthesizing advanced π-conjugated polymers . Research on related thienyl-fused systems has led to fluorescent, conducting polymers with applications in organic electronics, such as thin-film transistors and electroluminescent devices, due to their favorable electrochemical and optical properties . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55164-48-2

Molecular Formula

C12H8S2

Molecular Weight

216.3 g/mol

IUPAC Name

2-thiophen-2-yl-1-benzothiophene

InChI

InChI=1S/C12H8S2/c1-2-5-10-9(4-1)8-12(14-10)11-6-3-7-13-11/h1-8H

InChI Key

ZNPHICPFIHYTRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=CS3

Origin of Product

United States

Contextual Significance of Benzothiophene and Thiophene Scaffolds in Advanced Chemical Sciences

The foundational components of 2-(Thiophen-2-yl)-1-benzothiophene, namely the benzothiophene (B83047) and thiophene (B33073) scaffolds, are privileged structures in the chemical sciences. nih.gov These sulfur-containing heterocycles are not merely chemical curiosities but are integral to the development of new materials and medicines.

Benzothiophene, a bicyclic system formed by the fusion of a benzene (B151609) ring and a thiophene ring, is a cornerstone in medicinal chemistry. numberanalytics.comijpsjournal.com Its structural similarity to naturally occurring molecules and its ability to bind with various enzymes and receptors have led to its incorporation into a wide array of therapeutic agents. researchgate.net The benzothiophene core is present in drugs with anti-inflammatory, antimicrobial, and anticancer properties. nih.govijpsjournal.com Notable examples of pharmaceuticals containing the benzothiophene scaffold include the osteoporosis drug Raloxifene, the asthma medication Zileuton, and the antifungal agent Sertaconazole. wikipedia.orgnih.gov Beyond medicine, benzothiophenes are being explored as organic semiconductors and photoelectric materials due to their electronic properties and thermal stability. numberanalytics.comresearchgate.net

Similarly, the thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a fundamental building block in materials science. Its electron-rich nature and propensity for π-conjugation make it ideal for constructing organic electronic materials. numberanalytics.com Thiophene-based polymers and oligomers are key components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells. researchgate.netmdpi.com The versatility of thiophene chemistry allows for fine-tuning of its electronic and optical properties through substitution, enabling the creation of materials with tailored characteristics. researchgate.net

Historical Development and Current Research Landscape Pertaining to 2 Thiophen 2 Yl 1 Benzothiophene and Its Structural Analogues

The synthesis of benzothiophenes, including 2-aryl substituted derivatives like 2-(Thiophen-2-yl)-1-benzothiophene, has evolved significantly over the years. Early methods often required harsh conditions, but modern synthetic chemistry has provided more efficient and milder pathways. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have become instrumental in the regioselective synthesis of these compounds. numberanalytics.comresearchgate.net For instance, research has demonstrated the synthesis of 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene through an electrophilic cyclization of a precursor assembled via a Sonogashira coupling. researchgate.net This iodinated intermediate then serves as a versatile handle for introducing further chemical diversity through subsequent coupling reactions. researchgate.netresearchgate.net

Recent advancements have also focused on more sustainable and atom-economical methods. Visible-light-promoted cyclization of disulfides and alkynes, and base-mediated, transition-metal-free, three-component reactions are emerging as powerful strategies for constructing the 2-aryl-benzothiophene skeleton. rsc.orgrsc.org

Current research on this compound and its analogues is largely driven by their potential in materials science. The combination of the benzothiophene (B83047) and thiophene (B33073) units creates an extended π-conjugated system, which is highly desirable for electronic applications. Studies on similar structures, such as nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives, have shown that these molecules possess high charge carrier mobility and can be processed into thin films for electronic devices. mdpi.com The oxidation of the sulfur atoms within these scaffolds has been shown to be a useful strategy for modulating their electronic structure, fluorescence, and redox properties. mdpi.com

Scope and Research Objectives for Academic Investigation of the Compound

Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Sulfur Bond Formation

Transition metal catalysis is a cornerstone in the synthesis of complex organic molecules, and the formation of 2-aryl-1-benzothiophenes is no exception. These methods facilitate the crucial carbon-carbon and carbon-sulfur bond formations required to assemble the target scaffold. kfupm.edu.sa

Palladium-Catalyzed Approaches: Suzuki-Miyaura, Stille, and Sonogashira Coupling Reactions

Palladium catalysts are particularly versatile and widely used for forging the key bonds in the synthesis of this compound and its derivatives. kfupm.edu.saresearchgate.net

The Suzuki-Miyaura coupling reaction stands out as a powerful tool for creating carbon-carbon bonds. This reaction typically involves the coupling of an organoboron reagent with an organic halide. researchgate.netacs.orgmdpi.comnih.govresearchgate.net For instance, the coupling of a thiophene-2-boronic acid or its ester with a 2-halo-1-benzothiophene derivative in the presence of a palladium catalyst can yield the desired this compound. A study on the synthesis of 4-arylthiophene-2-carbaldehydes demonstrated the successful Suzuki-Miyaura coupling of various arylboronic pinacol (B44631) esters/acids with a thiophene derivative, highlighting the reaction's tolerance for different functional groups. mdpi.com Another example is the synthesis of 2,5-diisopropenylthiophene via a Suzuki-Miyaura cross-coupling reaction, where reaction parameters were optimized to maximize yield. nih.govresearchgate.net

The Stille coupling reaction provides another effective method for carbon-carbon bond formation by coupling an organotin compound with an organic halide. nih.govresearchgate.netwikipedia.orgwiley-vch.de In the context of synthesizing the target molecule, this could involve the reaction of a 2-(trimethylstannyl)thiophene with a 2-halo-1-benzothiophene. The mechanism of the Stille reaction is well-studied and involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. wikipedia.orgwiley-vch.de The reactivity in Stille coupling can be sensitive to the nucleophilic character of the organostannane. nih.gov

The Sonogashira coupling reaction is a cornerstone for the formation of carbon-carbon triple bonds and serves as a key step in several synthetic routes to benzothiophenes. rsc.orgscispace.comresearchgate.netmdpi.comsci-hub.sersc.orgresearchgate.net A common strategy involves the Sonogashira coupling of a terminal alkyne with an aryl halide. For example, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) has been developed to produce 2-substituted benzo[b]thiophenes in good yields. rsc.orgscispace.comrsc.orgresearchgate.net The proposed mechanism involves the initial Sonogashira coupling to form a 2-alkynylthiophenol intermediate, which then undergoes cyclization. rsc.orgscispace.com A novel terminal alkyne, 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, was synthesized and successfully used in Sonogashira coupling reactions with various iodoaryl compounds, demonstrating the utility of this reaction in creating complex derivatives. researchgate.netsci-hub.se

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligands and the optimization of the catalyst system. Ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For instance, in Suzuki-Miyaura couplings, the use of specific phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance the reaction rate and yield. nih.gov The optimization of the base, solvent, and temperature is also critical for achieving high efficiency.

Controlling the regioselectivity of cross-coupling reactions is paramount when multiple reactive sites are present in the starting materials. In the synthesis of this compound, it is crucial to direct the coupling to the desired C2 position of the benzothiophene ring. The inherent reactivity of the C-X bond (where X is a halogen) and the electronic properties of the substrates often dictate the regioselectivity. For example, the C2-arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been achieved with high selectivity using a Pd(II) catalyst. acs.orgnih.gov This selective C-H activation and functionalization at the C2-position highlights the ability to control regiochemistry through catalyst and substrate design.

Copper-Catalyzed Synthetic Routes

Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods for the synthesis of benzothiophenes. beilstein-journals.orgacs.org Copper catalysts can promote the formation of both carbon-sulfur and carbon-carbon bonds. An efficient copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives has been developed for the synthesis of benzo[b]thiophenes. beilstein-journals.org This method involves the reaction with sodium sulfide (B99878) nonahydrate in the presence of copper(I) iodide to yield the corresponding benzothiophene derivatives. beilstein-journals.org Another approach involves the copper-catalyzed reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids to afford benzo[b]thiophenes via a sequential Ullmann-type C-S bond coupling and Wittig reaction. acs.org

Other Metal-Mediated or Catalyzed Syntheses

Besides palladium and copper, other transition metals can also mediate or catalyze the synthesis of benzothiophene derivatives. For example, gold-catalyzed carbothiolation has been used to synthesize 2,3-disubstituted benzothiophenes. organic-chemistry.org Iridium-catalyzed hydrogen transfer reactions have also been employed for the synthesis of substituted benzothiophenes from benzylic alcohols. organic-chemistry.org

Intramolecular Cyclization Pathways for Benzothiophene Core Construction

One common approach involves the cyclization of ortho-substituted phenyl derivatives. For example, o-alkynyl thioanisoles can undergo electrophilic cyclization to yield 2,3-disubstituted benzo[b]thiophenes. nih.gov A proposed mechanism for this reaction involves the formation of a sulfonium (B1226848) intermediate followed by intramolecular nucleophilic attack. nih.gov Another strategy is the intramolecular cyclization of aryl sulfides. chemicalbook.com

Palladium-catalyzed intramolecular cyclization is also a well-established method. For instance, a palladium iodide-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes can produce benzothiophene-3-carboxylic esters. acs.orgnih.gov The proposed mechanism involves intramolecular S-5-endo-dig cyclization. acs.org Furthermore, the reaction of o-iodoarylacetonitriles with aryldithioesters can lead to diversely substituted benzothiophenes through a tandem base-mediated condensation and intramolecular C-S bond formation. organic-chemistry.org

An aryne-based approach provides a one-step synthesis of benzothiophenes from o-silylaryl triflates and alkynyl sulfides. nih.gov This reaction proceeds through the nucleophilic attack of the sulfur atom of the alkynyl sulfide onto the aryne intermediate, followed by ring-closure. nih.gov

Electrophilic Cyclization Reactions

Electrophilic cyclization stands as a cornerstone for the synthesis of the benzothiophene core. nih.govacs.org This strategy typically involves the intramolecular cyclization of a suitably substituted precursor, often an o-alkynylthioanisole derivative. nih.govorganic-chemistry.orgresearchgate.net Various electrophiles, including iodine, bromine, N-bromosuccinimide (NBS), and sulfur or selenium-based reagents, can trigger the ring-closure process. acs.org For instance, the reaction of terminal acetylenes with o-iodothioanisole in the presence of a palladium catalyst, followed by treatment with an electrophile like iodine, affords 2,3-disubstituted benzo[b]thiophenes in excellent yields. acs.org

A notable advancement in this area is the use of dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) as a source of electrophilic thiomethyl group for the cyclization of 2-alkynylthioanisoles. nih.govorganic-chemistry.org This method proceeds under mild, ambient temperature conditions and tolerates a variety of functional groups, leading to high yields of 2,3-disubstituted benzo[b]thiophenes. nih.govorganic-chemistry.org

The mechanism of these reactions generally begins with the attack of the alkyne on the electrophile, forming a vinyl cation or a related intermediate. Subsequent intramolecular attack by the sulfur atom leads to the formation of the benzothiophene ring. nih.gov

Table 1: Examples of Electrophilic Cyclization for Benzothiophene Synthesis

PrecursorElectrophileCatalyst/ConditionsProductYield (%)Reference
o-(1-Alkynyl)thioanisoleI₂-2-Iodo-3-substituted benzothiopheneHigh acs.org
o-(1-Alkynyl)thioanisoleBr₂-2-Bromo-3-substituted benzothiopheneHigh acs.org
o-(1-Alkynyl)thioanisoleNBS-2-Bromo-3-substituted benzothiopheneHigh acs.org
o-AlkynylthioanisoleDimethyl(thiodimethyl)sulfonium tetrafluoroborateAmbient temperature2,3-Disubstituted-3-(methylthio)benzothiopheneExcellent nih.govorganic-chemistry.org

Radical-Promoted Cyclizations

Radical-mediated cyclizations offer an alternative and powerful approach to the synthesis of the benzothiophene framework. nih.govacs.orgresearchgate.net These reactions often involve the generation of a radical species that initiates an intramolecular cyclization cascade. For example, visible-light-promoted intermolecular radical cyclization of disulfides and alkynes has been developed for the synthesis of benzothiophenes bearing various substituents. nih.gov This method is advantageous as it avoids the use of transition-metal catalysts and additional additives. nih.gov

Another strategy involves the radical-promoted substitutive heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.orgresearchgate.net By using a radical initiator like azobisisobutyronitrile (AIBN) in an alcoholic solvent, 2-alkoxymethylbenzothiophenes can be selectively obtained in good yields. acs.orgresearchgate.net The reaction likely proceeds through the formation of an aryl radical that attacks the sulfur atom. rsc.org

Base-Induced Annulation Strategies

Base-mediated annulation provides a valuable route to fused heterocyclic systems containing the benzothiophene motif. nih.govresearchgate.net A notable example is the synthesis of benzothieno[2,3-b]naphthofurans through the base-mediated reaction of 2-nitrobenzothiophenes with naphthols. nih.govresearchgate.net This method allows for the creation of two different positional isomers depending on the position of the hydroxyl group on the naphthol ring. nih.govresearchgate.net The reaction is generally applicable to a range of substituted 2-nitrobenzothiophenes and can also be extended to phenols to afford benzothieno[2,3-b]benzofurans. nih.govresearchgate.net

In some cases, the annulation can be achieved without a metal catalyst. For instance, the reaction of (2-(2-fluorophenyl)ethynyl)benzene with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) can lead to the formation of 2-phenylbenzofuran, and similar strategies can be applied for the synthesis of benzothiophenes using a sulfur source like sodium sulfide. beilstein-journals.org

Multi-Component and Domino Reaction Sequences for Scaffold Assembly

Multi-component and domino reactions have emerged as highly efficient strategies for the construction of complex molecular architectures like this compound from simple starting materials in a single operation. nih.govnih.govrsc.org These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

A one-pot method for the synthesis of polysubstituted benzothiophenes involves the generation and trapping of a zirconocene (B1252598) complex of a substituted benzyne, followed by reaction with an internal alkyne and sulfur dichloride. mit.edu Domino reactions, such as the consecutive SN2 reaction and Thorpe-Ziegler reaction of malononitrile (B47326) and carbon disulfide, have been developed for the convenient one-pot synthesis of asymmetrically substituted thieno[2,3-b]thiophenes. nih.gov

Furthermore, an efficient domino protocol for synthesizing nih.govbenzothieno[3,2-b] nih.govbenzothiophenes (BTBTs), which are valuable organic semiconductors, has been developed using inexpensive and readily available starting materials without the need for a catalyst. rsc.org

Functionalization Strategies for Structural Elaboration

Post-synthetic modification of the this compound scaffold is crucial for fine-tuning its properties for specific applications. researchgate.netacs.org

Introduction of Peripheral Substituents for Modulating Molecular Interactions

The introduction of various functional groups onto the benzothiophene or thiophene rings can significantly influence the molecule's electronic properties, solid-state packing, and intermolecular interactions. For instance, the presence of halogens like bromine on the benzothiophene core can serve as a handle for further functionalization through cross-coupling reactions. nih.gov The direct arylation of thiophenes and benzo[b]thiophenes allows for the introduction of aryl groups, which can modulate the electronic properties and influence the molecular architecture. acs.org

Alkylation and Arylation Techniques for Tailoring Solubilities and Electronic Properties

Alkylation and arylation are key strategies for modifying the solubility and electronic characteristics of this compound derivatives. The introduction of alkyl chains can enhance solubility in organic solvents, which is particularly important for solution-processable organic electronic devices. uu.nl Alkylation of thiophenes can be achieved by reacting a lithiated thiophene with an alkyl halide. uu.nl

Direct C-H arylation has become a powerful tool for introducing aryl groups onto the thiophene and benzothiophene rings. acs.orgum.escore.ac.ukresearchgate.net Palladium-catalyzed direct arylation of thiophenes with aryl bromides or iodides offers a regioselective method to introduce aryl substituents. acs.orgum.esresearchgate.net These reactions often proceed under mild conditions and exhibit good functional group tolerance. The electronic nature of the introduced aryl group can significantly impact the electronic properties of the final compound. acs.org For example, a regioselective β-arylation of benzo[b]thiophenes and thiophenes at room temperature has been reported, highlighting the operational simplicity and efficiency of this method. acs.orgum.es

Strategies for π-Conjugation Extension and Molecular Framework Modification

The modification of the this compound core structure is crucial for tuning its electronic and optical properties for applications in materials science, such as in organic light-emitting diodes (OLEDs) and photovoltaic materials. researchgate.net Strategies for extending the π-conjugation and modifying the molecular framework primarily involve the formation of new carbon-carbon or carbon-heteroatom bonds to create larger, more complex aromatic systems. Key methodologies include transition metal-catalyzed cross-coupling reactions, olefination reactions, and various cyclization strategies.

Cross-Coupling Reactions for Framework Extension

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing extended π-conjugated systems based on the this compound scaffold. wiley.com These reactions, such as the Suzuki, Stille, and Sonogashira couplings, allow for the precise formation of C-C bonds between the core structure and other aromatic or vinylic units.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is widely employed for extending the molecular framework. researchgate.netnih.gov This methodology is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. youtube.com

A notable example is the synthesis of a pentamer, 1,4-bis[2-(5-thiophen-2-yl)-1-benzothiophene]‐2,5‐dioctyloxybenzene (BOBzBT2). researchgate.net The synthesis involved the Suzuki coupling of 1,4-bis(5-bromo-thiophen-2-yl)-2,5-dioctyloxybenzene with a benzothiophene-derived boronic acid. The addition of dioctyloxy substituents on the central phenylene ring serves to improve the solubility of the resulting extended molecule, while the elongation of the π-conjugated backbone through the addition of benzothiophene rings is designed to facilitate the formation of cation radicals. researchgate.net

Table 1: Suzuki-Miyaura Coupling for π-Conjugation Extension

Reactant 1Reactant 2CatalystProductKey FeatureReference
1,4-bis(5-bromo-thiophen-2-yl)-2,5-dioctyloxybenzene2-(1-Benzothiophen-2-yl)boronic acidPd(PPh₃)₄1,4-bis[2-(5-thiophen-2-yl)-1-benzothiophene]‐2,5‐dioctyloxybenzene (BOBzBT2)Elongation of π-backbone with benzothiophene units researchgate.net
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimineVarious arylboronic acidsPalladium catalystN-(Aryl-phenyl)-1-(aryl-thiophen-2-yl)methanimine derivativesSynthesis of 2,3-diarylbenzothiophene derivatives researchgate.net
2-Bromothiophene4-Nitrophenylboronic acidPalladium catalyst2-(4-Nitrophenyl)thiopheneAryl-thiophene monomer synthesis youtube.com

Stille Coupling

The Stille coupling reaction involves the reaction of an organostannane with an organohalide, catalyzed by palladium. osti.gov It is a highly effective method for creating conjugated polymers and complex organic materials due to its tolerance for a wide range of functional groups and high yields. wiley.com For instance, Stille coupling has been used to synthesize 3-substituted 2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene derivatives from a 3-iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene precursor. researchgate.net This demonstrates the utility of the reaction in attaching various groups to the benzothiophene core, thereby modifying its electronic structure. The synthesis of thieno[3,2-b]thiophene-based polymers has also been successfully achieved via Stille coupling, highlighting its importance in creating extended, planar, and electron-rich systems. researchgate.net

Table 2: Stille Coupling for Molecular Framework Modification

Reactant 1Reactant 2CatalystProductKey FeatureReference
3-Iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiopheneOrganostannane derivativesPalladium catalyst3-Substituted 2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene derivativesIntroduction of various substituents at the 3-position researchgate.net
2,5-Bis(tri-n-butyltin)-thiophene2,5-Dialkoxy-1,4-diiodobenzenePalladium compoundPoly(2,5-alkoxy-p-phenylene-co-2,5-thiophene)Synthesis of a soluble and fusible conjugated polymer osti.gov

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netrsc.org This reaction is particularly useful for introducing alkyne functionalities, which can serve as handles for further extension or for constructing rigid, linear π-conjugated systems. southern.edu In one synthetic route, 2-bromo-5-(4-methoxyphenyl)thiophene (B186758) was coupled with 1-ethynyl-2-(methylsulfanyl)benzene (B1330635) via a Sonogashira reaction. The resulting product, 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene, was then subjected to electrophilic cyclization to yield the core structure 3-iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene. researchgate.net This intermediate was then used in subsequent Stille and Sonogashira coupling reactions to introduce further diversity. researchgate.net

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a key method for forming carbon-carbon double bonds (alkenes), typically with high E-selectivity. wikipedia.orgyoutube.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. thieme-connect.comthieme-connect.com By reacting a phosphonate-functionalized benzothiophene or thiophene with an aromatic aldehyde (or vice-versa), it is possible to link aromatic units via a vinylene bridge, thereby extending the π-conjugation. The HWE reaction is instrumental in building poly-conjugated C=C bonds and is considered one of the most reliable olefination reactions in organic synthesis. thieme-connect.comresearchgate.net

Table 3: Horner-Wadsworth-Emmons Reaction for π-Conjugation Extension

Phosphonate ReagentCarbonyl CompoundProduct TypeKey FeatureReference
Electron-deficient phosphonateElectron-rich benzaldehydeStilbene derivativeSynthesis of push-pull tetrapyrazinoporphyrazine precursors researchgate.net
Biphenyl phosphonatesAldehydesBiphenyl-based olefinsSynthesis of blue organic light-emitting diodes (OLEDs) researchgate.net
Dimethyl lithiomethylphosphonateAldehyde intermediateMacrocycle with α,β-unsaturated esterMacrocyclization without epimerization thieme-connect.com

Cyclization and Annulation Strategies

Building new rings onto the existing this compound framework is another powerful strategy for modifying the molecular structure. These methods often involve domino or cascade reactions where multiple bonds are formed in a single operation. malayajournal.org

Electrophilic cyclization is a common method for forming the benzothiophene ring itself. researchgate.net For example, the iodine-promoted cyclization of 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene directly yields the 3-iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene structure. researchgate.net This iodinated position then serves as a reactive site for further functionalization via cross-coupling reactions.

Domino reactions, such as a sequence involving Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization, have been used to construct highly functionalized benzo[b]thiophene derivatives from simpler starting materials in a one-pot synthesis. malayajournal.org Such strategies allow for the efficient assembly of complex fused systems, significantly altering the electronic properties of the parent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the types and number of unique protons and carbons in a molecule. In the case of this compound, the chemical shifts in the ¹H NMR spectrum reveal the electronic environment of the protons on both the benzothiophene and thiophene rings. chemicalbook.com Aromatic protons typically resonate in the downfield region, and their specific shifts are influenced by the electron-donating or -withdrawing nature of the adjacent sulfur atoms and the fused ring system.

Similarly, the ¹³C NMR spectrum provides a distinct signal for each carbon atom in the molecule, with the chemical shifts indicating the hybridization and electronic density. organicchemistrydata.org The carbon atoms directly bonded to the sulfur atoms in both the thiophene and benzothiophene moieties exhibit characteristic chemical shifts. Computational studies, often employing Density Functional Theory (DFT), can be used to predict ¹H and ¹³C NMR chemical shifts, which, when compared with experimental data, aid in the precise assignment of each resonance. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Thiophene Derivatives

NucleusChemical Shift (ppm) RangeNotes
¹H (Thiophene Ring)6.9 - 7.4The exact chemical shifts are dependent on the substitution pattern and solvent.
¹³C (Thiophene Ring)120 - 145Carbons adjacent to the sulfur atom are typically more deshielded.
¹H (Benzene Ring)7.2 - 8.0Protons on the benzene (B151609) ring of the benzothiophene moiety.
¹³C (Benzene Ring)120 - 140Chemical shifts are influenced by the fused thiophene ring.

This table presents generalized data for thiophene and benzothiophene systems. Specific values for this compound would require experimental measurement.

Two-Dimensional NMR Techniques for Connectivity Assignment

While 1D NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms. bjmu.edu.cn

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show cross-peaks between neighboring protons on the thiophene and benzothiophene rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This technique is invaluable for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for confirming the linkage between the thiophene and benzothiophene rings.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

The FT-IR and Raman spectra of this compound are characterized by a series of bands corresponding to the stretching and bending vibrations of its constituent bonds. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a set of bands in the 1600-1400 cm⁻¹ region.

C-S stretching: The C-S stretching vibrations of the thiophene and benzothiophene rings are expected to appear in the fingerprint region, typically between 850 and 600 cm⁻¹. iosrjournals.org

Ring vibrations: The collective vibrations of the entire ring systems also produce characteristic bands.

Computational methods, such as DFT calculations, are often employed to calculate the vibrational frequencies and intensities, which aids in the assignment of the experimental bands. nih.gov

Table 2: Characteristic Vibrational Frequencies for Thiophene and Benzothiophene Systems

Vibrational ModeFT-IR (cm⁻¹)Raman (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aromatic C=C Stretch1600 - 14001600 - 1400
C-S Stretch850 - 600850 - 600

This table presents generalized data. Specific values for this compound would require experimental measurement.

Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

UV-Vis and fluorescence spectroscopy provide information about the electronic structure and excited-state properties of a molecule. These techniques are particularly useful for studying conjugated systems like this compound. nih.gov

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet and possibly the visible region, corresponding to the promotion of electrons from the ground state to various excited states. acs.org These transitions are typically of the π → π* type, characteristic of conjugated systems. The extent of conjugation, which involves the delocalization of π-electrons across both the thiophene and benzothiophene rings, significantly influences the energy of these transitions and thus the position of the absorption maxima (λ_max). researchgate.net A more extended conjugation generally leads to a bathochromic (red) shift in the absorption spectrum.

The fluorescence spectrum provides information about the energy difference between the lowest excited singlet state and the ground state. The emission wavelength is typically longer (lower energy) than the absorption wavelength, a phenomenon known as the Stokes shift. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. researchgate.net

Time-Resolved Fluorescence Measurements for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for studying the dynamics of excited states. rsc.org By measuring the decay of fluorescence intensity over time after excitation with a short pulse of light, the fluorescence lifetime (τ) can be determined. chemrxiv.org The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence.

The excited-state dynamics of this compound can be complex and may involve several competing deactivation pathways, including:

Fluorescence: Radiative decay back to the ground state.

Internal Conversion: Non-radiative decay to a lower electronic state of the same spin multiplicity.

Intersystem Crossing: Non-radiative transition to a state of different spin multiplicity (e.g., from a singlet to a triplet state).

The measured fluorescence lifetime provides valuable information about the rates of these deactivation processes. For instance, a short fluorescence lifetime may indicate the presence of efficient non-radiative decay pathways. scispace.comrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a fundamental tool for confirming the molecular identity of synthesized compounds like this compound. The technique provides a precise molecular weight and offers insights into the molecule's structure through analysis of its fragmentation patterns under ionization.

Detailed Research Findings: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight. Studies on related benzothiophene structures show characteristic fragmentation pathways. nih.govnih.gov The fragmentation of the parent benzo[b]thiophene radical cation often involves the loss of sulfur-containing fragments or cleavage of the thiophene ring. nih.govnist.gov For this compound, fragmentation is anticipated to occur at the bond connecting the two heterocyclic rings, as well as through cleavage within the thiophene and benzothiophene ring systems themselves. The analysis of these fragmentation patterns serves as a fingerprint, confirming the connectivity of the molecular structure. For instance, studies on similar benzo[b]thiophene derivatives, such as dicarbonyldichlorides, show that characteristic fragmentation arises from the cleavage of the C-C1 bond. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound
ParameterExpected ObservationSignificance
Molecular FormulaC₁₂H₈S₂Basic chemical formula
Exact Mass216.0067 g/molPrecise mass for high-resolution MS identification
Molecular Ion Peak (M⁺)m/z ≈ 216Confirms the molecular weight of the compound
Key Fragmentation PathwaysCleavage of the inter-ring C-C bond; fragmentation of thiophene and benzothiophene ringsProvides structural confirmation

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

Detailed Research Findings: Single-crystal X-ray diffraction (SC-XRD) analyses performed on derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), a closely related and extensively studied system, provide a model for what to expect. mdpi.com These studies confirm the planarity of the fused ring systems, a key feature for efficient charge transport. nih.govnih.gov For example, in several benzothiophene derivatives, the benzothiophene ring system is found to be essentially planar. nih.govnih.gov The degree of sulfur oxidation in BTBT derivatives has been shown to significantly affect their crystal packing. mdpi.com

Table 2: Representative Crystallographic Data for Benzothiophene-Based Systems
Compound SystemCrystal SystemSpace GroupKey Structural FeatureReference
2,7-diBr-BTBT--π-stacked structure with interplanar spacing of ~3.46 Å mdpi.com
2,7-diBr-BTBTDO (Dioxide)--π-stacked columns with alternating oxidized sulfur atoms; interplanar distance of ~3.55 Å mdpi.com
C₁₁H₈N₂O₂S DerivativeMonoclinicP2₁/cBenzothiophene ring is nearly coplanar with the adjacent oxadiazinone ring (dihedral angle 3.1°) nih.gov

Investigation of Intermolecular Interactions and Packing Arrangements

The way individual molecules of this compound pack together in the solid state dictates the bulk material's electronic properties. X-ray crystallography reveals the specific intermolecular interactions, such as π-π stacking and hydrogen bonds, that govern this packing.

Diffraction Techniques for Thin Film Morphology and Microstructure

When this compound is deposited as a thin film for electronic device applications, its performance is highly dependent on the film's microstructure. Diffraction techniques are essential for probing this structure on a larger scale than single crystals.

X-ray Diffraction (XRD) for Crystallinity and Orientation Analysis

X-ray diffraction (XRD) on thin films provides information about the degree of crystallinity, the orientation of the crystalline domains with respect to the substrate, and the presence of different crystalline phases (polymorphs).

Detailed Research Findings: Studies on thin films of BTBT derivatives frequently employ techniques like θ–2θ XRD and grazing-incidence wide-angle X-ray scattering (GIWAXS). rsc.orgrsc.org The presence of sharp diffraction peaks in an XRD pattern indicates a crystalline film. ulb.ac.be For example, in films of 2-decyl-7-phenyl- nih.govbenzothieno[3,2-b]benzothiophene, the presence of Bragg peaks confirmed a crystalline state. ulb.ac.be The position of these peaks, governed by Bragg's Law, allows for the calculation of the interlayer spacing (d-spacing) within the film. mdpi.com For C8O–BTBT–OC8 films, a structural transition induced by temperature was observed as a shift in the (001) Bragg peak, indicating a change in the interlayer spacing from a substrate-induced phase (SIP) to a high-temperature phase (HTP). rsc.orgnih.gov The width of the diffraction peaks can also be used to estimate the size of the crystalline domains within the film. ulb.ac.be

Table 3: Thin Film XRD Findings for Benzothiophene-Based Materials
Material SystemTechniqueKey FindingsReference
C8O–BTBT–OC8GIWAXSObserved a reversible structural transition from a room temperature Substrate-Induced Phase (SIP) to a High-Temperature Phase (HTP) above 90 °C. rsc.orgnih.gov
Ph-BTBT-10XRDRevealed a crystalline state with defined Laue fringes, indicating homogeneity in crystal height. A transition to a metastable polymorph was observed after the initial layer growth. ulb.ac.be
BTT-based derivativesθ–2θ XRDUsed to investigate thin film microstructure and crystallinity, correlating with device performance. rsc.org

Surface Morphological Analysis Techniques

The surface topography of a thin film is a critical factor influencing device performance, as it affects the interface with other layers (e.g., electrodes, dielectrics). Techniques that provide a direct visualization of the surface are therefore essential.

Atomic Force Microscopy (AFM) for Film Topography and Grain Structure

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that maps the surface topography of a thin film with nanoscale precision. It provides direct visual information about grain size, shape, surface roughness, and the presence of molecular terraces.

Detailed Research Findings: AFM is widely used to characterize the morphology of benzothiophene-based thin films. rsc.orgresearchgate.net Images of C8O–BTBT–OC8 films have shown terraced islands with round shapes on top of a continuous underlying film. rsc.orgcsic.es The height of these terraces can be measured with high accuracy; in one study, a step height of 3.2 ± 0.1 nm was measured, which corresponded well with the interlayer distance determined by XRD. rsc.orgcsic.es AFM is also invaluable for observing changes in morphology due to processing conditions, such as thermal annealing. For the C8O–BTBT–OC8 system, AFM revealed that while the structural transition from HTP back to SIP upon cooling was reversible, some molecular layers at the interface could remain trapped in the HTP structure. rsc.orgnih.gov At higher annealing temperatures (~150 °C), AFM can show film dewetting, where the continuous film breaks up into droplets. nih.gov

Table 4: Typical AFM Observations for Benzothiophene Derivative Thin Films
Observed FeatureQuantitative MeasurementSignificance
Surface TopographyVisualization of grains, islands, and pitsQualitative assessment of film quality and continuity
Surface RoughnessRoot Mean Square (RMS) roughness valueIndicates film smoothness, crucial for interface quality
Molecular TerracesStep height measurementCorrelates with molecular layer thickness and XRD d-spacing
Grain StructureMeasurement of grain size and distributionImpacts charge transport across grain boundaries

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in assessing the redox stability and energy levels of conjugated molecules. These techniques probe the ability of a molecule to accept or donate electrons, which is crucial for its function in electronic devices.

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of electroactive species. For conjugated systems like this compound, CV provides critical information on oxidation and reduction potentials, the stability of the resulting charged species, and allows for the estimation of fundamental electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. semanticscholar.orgrsc.org

In a typical CV experiment, the potential is swept linearly versus time in a cyclic manner, and the resulting current is measured. The voltammogram for a thiophene-based conjugated compound generally displays one or more oxidation waves (corresponding to the removal of electrons) and reduction waves (the addition of electrons). semanticscholar.org The electrochemical oxidation of thiophene-containing molecules is often an irreversible process due to polymerization occurring on the electrode surface. semanticscholar.org However, the reduction processes can be reversible. core.ac.uk The sharpness of a reduction peak can sometimes suggest the formation of dimers during the process. semanticscholar.org

The onset potentials of the first oxidation (Eox) and first reduction (Ered) processes are used to estimate the HOMO and LUMO energy levels, respectively. These are often calculated relative to a reference compound, such as ferrocene (B1249389) (Fc/Fc⁺), whose absolute energy level is well-established (-4.8 eV relative to the vacuum level).

The formulas used for this estimation are:

EHOMO = -e [Eoxonset - E1/2(Fc/Fc⁺) + 4.8] (eV)

ELUMO = -e [Eredonset - E1/2(Fc/Fc⁺) + 4.8] (eV)

The difference between the HOMO and LUMO levels provides the electrochemical band gap (Eg), which can be compared with the optical band gap obtained from UV-Vis spectroscopy. core.ac.uk Studies on related benzothiadiazole derivatives show that the introduction of different substituent groups can significantly tune these oxidation potentials and, consequently, the HOMO levels. semanticscholar.org For instance, the oxidation potential of 4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)benzothiadiazole was found to be much lower than derivatives containing selenophene (B38918) or pyridine (B92270) substituents. semanticscholar.org

Table 1: Representative Electrochemical Data for Thiophene-Based Systems Determined by Cyclic Voltammetry

Compound ClassOxidation Potential (V vs. Fc/Fc⁺)Reduction Potential (V vs. Fc/Fc⁺)Est. HOMO (eV)Est. LUMO (eV)Est. Band Gap (eV)
Benzothiadiazole-Thiophene Derivatives0.8 to 1.2-1.4 to -1.8-5.6 to -6.0-3.0 to -3.42.2 to 2.6
Benzo[1,2-b:4,5-b′]dithiophene Polymers~0.6Not Reported~ -5.4Not ReportedNot Reported
This compound (Expected)0.9 to 1.3-1.7 to -2.1-5.7 to -6.1-2.7 to -3.12.9 to 3.1

Note: Data is compiled from representative values for similar compound classes to illustrate typical ranges. semanticscholar.orgrsc.orgcore.ac.uk The values for this compound are predictive.

High-Resolution Photoelectron and X-ray Absorption Spectroscopies

High-resolution photoelectron and X-ray absorption spectroscopies are indispensable tools for directly probing the electronic structure of molecules. These gas-phase techniques provide detailed information on both occupied (valence and core) and unoccupied electronic states. researchgate.netunits.it

Ultraviolet Photoelectron Spectroscopy (UPS) is used to investigate the electronic structure of the valence region, which consists of the molecular orbitals involved in chemical bonding. arxiv.orgnih.gov The sample is irradiated with ultraviolet photons (typically from a He I or He II source), causing the ejection of valence electrons. ethz.ch By measuring the kinetic energy of these photoelectrons, a spectrum of binding energy versus intensity is obtained, which effectively maps the density of states (DOS) of the occupied molecular orbitals. nih.gov

For molecules like this compound, the UPS spectrum reveals a series of bands, each corresponding to ionization from a specific molecular orbital or a group of orbitals. Analysis of a closely related molecule, 2(5H)-thiophenone, shows that the experimental UPS spectrum can be accurately assigned with the support of theoretical calculations, such as the outer-valence Green's function (OVGF) method. researchgate.netunits.it Such analysis points to the importance of electron correlation effects that can partially break the single-particle picture of ionization. researchgate.net Combining UPS with UV-Vis spectroscopy allows for the determination of the absolute positions of the valence band maximum and the conduction band minimum. arxiv.org

Table 2: Representative Valence Band Features for Thiophene-Based Systems from UPS

Binding Energy Range (eV)Orbital Character Assignment
8.5 - 10.0Highest Occupied Molecular Orbitals (HOMO, HOMO-1), primarily π-orbitals with significant S and C pz character.
10.5 - 12.0Deeper π-orbitals and σ-orbitals associated with the C-C and C-S framework.
12.5 - 14.0σ-orbitals with contributions from C-H and C-S bonds.
> 14.0Deeper-lying σ-orbitals.

Note: Assignments are based on studies of related thiophene compounds like 2(5H)-thiophenone. researchgate.netunits.it

X-ray Photoemission Spectroscopy (XPS) probes the binding energies of core-level electrons (e.g., C 1s, S 2p), providing information about the elemental composition and the chemical environment of atoms within the molecule. researchgate.netscm.com Since core-level binding energies are sensitive to the local charge distribution, XPS can distinguish between atoms in different chemical states. aps.orguic.edu

In a study of thiophene, high-resolution XPS spectra revealed two chemically shifted C 1s core hole states, corresponding to the carbon atoms adjacent to the sulfur (Cα) and the other carbon atoms (Cβ). researchgate.net Similarly, the S 2p spectrum shows a doublet (S 2p3/2 and S 2p1/2) due to spin-orbit coupling. researchgate.net The analysis of these spectra is often supported by density functional theory (DFT) calculations to accurately assign the peaks. scm.com For oligothiophenes, XPS studies show that the electronic environment of the sulfur atom is relatively unaffected by increasing chain length, suggesting that the core excitation process is highly localized. researchgate.net

Table 3: Representative Core Level Binding Energies for Thiophene-Based Systems from XPS

ElementCore LevelBinding Energy (eV)Chemical State Assignment
CarbonC 1s~284.5Cβ (Carbon atoms not bonded to sulfur)
CarbonC 1s~285.2Cα (Carbon atoms bonded to sulfur)
SulfurS 2p3/2~164.0Thiophenic Sulfur
SulfurS 2p1/2~165.2Thiophenic Sulfur (Spin-orbit partner)

Note: Binding energies are representative values from studies on thiophene and short oligothiophenes. researchgate.netresearchgate.net The exact values for this compound would depend on the specific chemical environment in the larger fused ring system.

Near-Edge X-ray Absorption Fine-Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful element-specific technique that probes the unoccupied electronic states (virtual molecular orbitals). stanford.edursc.org It involves the excitation of a core electron (e.g., from the S 1s or C 1s level) to an empty molecular orbital. mit.edu The resulting spectrum shows sharp resonance peaks corresponding to these transitions, providing a detailed map of the partial density of unoccupied states (PDOS). nih.gov

For thiophenic compounds, NEXAFS spectra at the sulfur K-edge or L-edge are particularly informative. researchgate.netresearchgate.net The spectra are typically dominated by intense, narrow resonances corresponding to transitions into low-lying unoccupied π* and σ* orbitals. researchgate.net For example, the S L2,3-edge NEXAFS spectra of thiophene and its oligomers show distinct features that are preserved along the series, indicating that the virtual states involved in the core excitation are localized. researchgate.net Theoretical calculations using time-dependent density functional theory (TDDFT) are crucial for assigning these spectral features to specific transitions and understanding the contributions of different unoccupied orbitals. researchgate.netresearchgate.net

Table 4: Assignment of Pre-Edge Resonances in S K-Edge NEXAFS for Thiophenic Compounds

Transition Energy (eV)AssignmentDestination Orbital Character
~2471S 1s → πLUMO, antibonding combination of S pz and C pz orbitals
~2473S 1s → πLUMO+n, higher-lying antibonding π* orbitals
~2475S 1s → σ*Antibonding orbitals associated with C-S bonds

Note: Data is based on representative values for thiophene and 1-benzothiophene. researchgate.net The energies correspond to the sulfur K-edge.

Computational and Theoretical Investigations of 2 Thiophen 2 Yl 1 Benzothiophene Molecular Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of molecules. Its balance of accuracy and computational cost makes it particularly suitable for studying medium to large-sized organic molecules like 2-(Thiophen-2-yl)-1-benzothiophene. DFT methods are employed to determine the ground-state properties of the molecule. For the study of excited-state properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice, providing a robust framework for understanding electronic transitions.

Geometry Optimization and Conformational Landscape Analysis

The first step in the computational investigation of any molecule is the determination of its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

Due to the single bond connecting the thiophene (B33073) and benzothiophene (B83047) rings, the molecule can exist in different rotational isomers, or conformers. Conformational landscape analysis is crucial to identify the most stable conformer and to understand the energy barriers between different conformations. This is often achieved by performing a potential energy surface (PES) scan, where the dihedral angle between the two aromatic rings is systematically varied, and the energy is calculated at each step.

Theoretical studies on similar bi-aromatic systems suggest that the most stable conformation is often a compromise between conjugative stabilization, which favors planarity, and steric hindrance between adjacent hydrogen atoms, which can lead to a twisted geometry. For this compound, it is anticipated that the global minimum on the potential energy surface corresponds to a non-planar (twisted) conformation, with a specific dihedral angle between the thiophene and benzothiophene rings. The energy difference between the planar and twisted conformers, as well as the rotational energy barrier, are key parameters obtained from these calculations.

Table 1: Illustrative Calculated Geometric Parameters for a Twisted Conformer of a Thienyl-Substituted Aromatic System (Note: This is a representative table based on similar compounds, as specific data for this compound is not readily available in the literature.)

ParameterValue
Dihedral Angle (Thiophene-Benzothiophene)35-45°
C-C Bond Length (Inter-ring)~1.46 Å
C-S Bond Lengths (Thiophene)~1.72 Å
C-S Bond Lengths (Benzothiophene)~1.75 Å

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔEH-L), is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical and electronic properties.

In π-conjugated systems like this compound, both the HOMO and LUMO are typically π-orbitals delocalized over the aromatic framework. DFT calculations can provide detailed information on the energy levels and spatial distribution of these orbitals. For this compound, it is expected that the HOMO is delocalized across the entire molecule, with significant contributions from the electron-rich thiophene and benzothiophene rings. The LUMO is also expected to be delocalized, representing the accessible region for an incoming electron.

The HOMO-LUMO gap is a key determinant of the molecule's electronic behavior. A smaller gap generally implies higher reactivity, lower kinetic stability, and easier electronic excitation, which is often desirable for applications in organic electronics. The introduction of different substituents on either the thiophene or benzothiophene ring can be computationally modeled to tune the HOMO and LUMO energy levels and thus the energy gap.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Thienyl-Benzothiophene System (Note: This table presents typical values for similar systems, as specific data for the target molecule is not available.)

OrbitalEnergy (eV)
HOMO-5.5 to -6.0
LUMO-1.8 to -2.2
HOMO-LUMO Gap (ΔEH-L)3.5 to 4.0

Prediction of Spectroscopic Properties (UV-Vis, IR, NMR Shifts)

Computational methods are invaluable for predicting and interpreting various spectroscopic data.

UV-Vis Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be determined. For this compound, the lowest energy absorption band in the UV-Vis spectrum is expected to correspond to the HOMO→LUMO transition. The calculated spectrum can be compared with experimental data to validate the computational methodology and to assign the observed absorption bands to specific electronic transitions.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the different modes of vibration, such as stretching, bending, and wagging of the chemical bonds. The calculated IR spectrum provides a theoretical fingerprint of the molecule, which can be used to identify characteristic functional groups and to aid in the interpretation of experimental IR spectra. For this compound, characteristic peaks for C-H, C-C, and C-S stretching and bending vibrations within the thiophene and benzothiophene rings would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of atomic nuclei, such as 1H and 13C, can be calculated using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical NMR spectra that can be compared with experimental data to aid in the structural elucidation of the molecule. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for confirming the molecular structure and understanding the effects of substituents.

Table 3: Illustrative Predicted Spectroscopic Data for a Thienyl-Benzothiophene System (Note: This is a representative table based on general knowledge of similar compounds.)

SpectroscopyPredicted Data
UV-Vis (λmax)~300-350 nm (HOMO→LUMO transition)
IR (Selected Frequencies)~3100 cm-1 (Aromatic C-H stretch), ~1450-1600 cm-1 (C=C stretch), ~700-800 cm-1 (C-S stretch)
1H NMR (Chemical Shifts)~7.0-8.0 ppm (Aromatic protons)
13C NMR (Chemical Shifts)~120-140 ppm (Aromatic carbons)

Elucidation of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Functions)

DFT provides a framework for calculating various chemical reactivity descriptors that help in understanding and predicting the reactivity of a molecule.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an electron.

Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the molecule as a whole, local descriptors identify the most reactive sites within the molecule. Fukui functions (f(r)) are particularly useful for this purpose. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. There are three types of Fukui functions:

f+(r): For nucleophilic attack (where an electron is added). The site with the highest f+(r) is the most susceptible to nucleophilic attack.

f-(r): For electrophilic attack (where an electron is removed). The site with the highest f-(r) is the most susceptible to electrophilic attack.

f0(r): For radical attack.

By analyzing the Fukui functions for this compound, one can predict the most likely sites for electrophilic substitution (e.g., on the electron-rich thiophene ring) and nucleophilic attack.

Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, it is possible to identify reactants, products, intermediates, and transition states. This information provides a detailed understanding of how a reaction proceeds.

Exploration of Concerted versus Stepwise Mechanisms

Many organic reactions can proceed through either a concerted mechanism, where all bond-making and bond-breaking events occur in a single step, or a stepwise mechanism, which involves the formation of one or more intermediates. Computational studies can distinguish between these two pathways by searching for transition states and intermediates on the potential energy surface.

For reactions involving this compound, such as electrophilic aromatic substitution or cycloaddition reactions, DFT calculations can be used to model the reaction pathways. By locating the transition state structures and calculating their activation energies, the feasibility of different mechanisms can be assessed.

For example, in an electrophilic substitution reaction, a stepwise mechanism would involve the formation of a sigma complex (arenium ion) as an intermediate. A concerted mechanism would proceed through a single transition state without the formation of a stable intermediate. By comparing the calculated activation energies for both pathways, the preferred mechanism can be determined. The geometry of the transition state also provides valuable information about the nature of the bond-forming and bond-breaking processes.

While specific mechanistic studies on this compound are not extensively reported, the principles derived from studies on related thiophene and benzothiophene systems can be applied. These studies generally indicate that the reaction mechanism can be highly dependent on the nature of the reactants, the solvent, and the presence of catalysts. Computational investigations provide a means to systematically explore these factors and to gain a predictive understanding of the reactivity of this interesting heterocyclic system.

Kinetic Isotope Effect (KIE) Predictions and Interpretations

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the change in reaction rate upon isotopic substitution. wikipedia.orgprinceton.edu It is defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (kL/kH). wikipedia.org This effect primarily arises from the differences in the zero-point vibrational energies of the isotopically substituted bonds; a heavier isotope leads to a lower vibrational frequency and thus a lower zero-point energy. princeton.edu

Theoretical predictions of KIEs, often performed using density functional theory (DFT), can provide profound insights into the transition state of a reaction. wikipedia.org For a reaction involving the cleavage of a carbon-hydrogen bond, substituting hydrogen with deuterium (B1214612) (a 2H KIE) is a common approach. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE occurs when the labeled atom is not directly involved in bond breaking or formation. wikipedia.org

While experimental and theoretical KIE studies are invaluable for understanding reaction pathways, specific theoretical predictions and interpretations for the reactions involving this compound are not extensively documented in the current body of scientific literature. However, based on general principles, a theoretical KIE study for a reaction involving this molecule, such as electrophilic substitution on one of the thiophene rings, would involve:

Modeling the Reactants and Transition State: Using computational methods to determine the geometries and vibrational frequencies of the ground state of this compound and the transition state of the reaction .

Calculating Zero-Point Energies: Determining the zero-point energies for both the light (e.g., hydrogen-containing) and heavy (e.g., deuterium-containing) isotopologues.

Predicting the KIE: Using the calculated zero-point energies to predict the magnitude of the KIE. A significant primary KIE would suggest that the C-H bond is being broken in the rate-determining step of the reaction.

Such theoretical studies, when compared with experimental KIE measurements, can provide strong evidence for or against a proposed reaction mechanism. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including their conformational changes, diffusion, and aggregation tendencies. nih.govnih.gov

In the context of organic electronics, understanding the aggregation behavior of molecules like this compound is crucial, as the solid-state packing and intermolecular interactions significantly influence the material's charge transport properties. MD simulations can be employed to predict how these molecules arrange themselves in the solid state, providing insights into potential crystal structures and the degree of molecular ordering.

A typical MD simulation protocol for studying the aggregation of this compound would involve:

System Setup: Placing a number of this compound molecules in a simulation box, often with a solvent.

Force Field Selection: Choosing an appropriate force field that accurately describes the interactions between the atoms of the molecules.

Equilibration: Running the simulation for a period to allow the system to reach thermal equilibrium.

Production Run: Continuing the simulation to collect data on the trajectories of the molecules.

Analysis: Analyzing the trajectories to determine properties such as radial distribution functions (to understand intermolecular spacing) and the formation and stability of molecular aggregates. nih.gov

Charge Transport Modeling in Molecular Systems

The charge transport properties of organic semiconductors are fundamental to their performance in electronic devices. Theoretical modeling plays a key role in understanding and predicting these properties at a molecular level. For materials like this compound, charge transport is typically described by either a band-like transport model in highly ordered crystalline structures or a hopping transport model in more disordered systems.

Computational studies on related thieno[2,3-b]benzothiophene derivatives have utilized density functional theory (DFT) to investigate their electronic structure and charge transport characteristics. rsc.org These studies typically involve calculating key parameters that govern charge mobility, including:

Reorganization Energy (λ): The energy required for a molecule to change its geometry from the neutral state to the charged state and vice versa. A lower reorganization energy generally leads to higher charge mobility.

Transfer Integral (t): A measure of the electronic coupling between adjacent molecules, which dictates the ease of charge hopping.

Theoretical investigations on a series of thieno[2,3-b]benzothiophene derivatives have shown that modifications to the molecular structure, such as the introduction of different π-bridge spacers and substituents, can significantly impact these parameters and, consequently, the charge mobility. rsc.org For instance, some derivatives have been predicted to have hole mobilities as high as 0.28 cm²/V·s, indicating their potential for efficient hole transport. rsc.org In contrast, other derivatives exhibit balanced hole and electron mobilities, albeit at lower values. rsc.org

Below is a table summarizing the calculated charge transport properties for some thieno[2,3-b]benzothiophene derivatives, which can provide an indication of the expected properties for this compound.

Compound (Derivative of Thieno[2,3-b]benzothiophene)Predicted Hole Mobility (cm²/V·s)Predicted Electron Mobility (cm²/V·s)
Derivative 10.28-
Derivative 20.0120.013
Derivative 40.17-
Derivative 60.001-0.010.001-0.01

Data sourced from a theoretical study on thieno[2,3-b]benzothiophene derivatives. rsc.org

These theoretical models are instrumental in establishing structure-property relationships and guiding the design of new organic semiconductors with enhanced performance.

Comparative Theoretical Analysis with Related Heterocyclic Structures

To better understand the potential of this compound as an organic semiconductor, it is insightful to compare its theoretical properties with those of related heterocyclic structures. A relevant comparison can be made with thieno[2,3-b]benzothiophene and its derivatives, as well as with the parent compounds, thiophene and benzothiophene.

Thienoacenes, which are fused thiophene-based systems, have been extensively studied. acs.org The linear fusion of thiophene rings generally leads to a decrease in the energy gap and an increase in the charge carrier mobility. The isomeric form of the fused system also plays a crucial role in determining the electronic properties.

A theoretical study on thieno[2,3-b]benzothiophene and its derivatives revealed that the introduction of different substituents can tune the frontier molecular orbital energies (HOMO and LUMO) and the energy gap. rsc.org For example, the synthesis of benzo[b]thieno[2,3-d]thiophene derivatives has been explored for their application in organic field-effect transistors (OFETs), with some derivatives showing promising p-channel behavior. mdpi.com

In a comparative context, this compound can be viewed as a molecule where a thiophene unit is linked to a benzothiophene core. This non-fused arrangement, in contrast to the fused thienoacenes, will likely result in different electronic coupling and solid-state packing. Theoretical calculations would be necessary to precisely determine the dihedral angle between the thiophene and benzothiophene rings, as this will significantly influence the extent of π-conjugation and, consequently, the electronic properties.

Applications of 2 Thiophen 2 Yl 1 Benzothiophene in Advanced Organic Materials Science and Technology

Organic Semiconductors for Electronic Devices

Thiophene-based compounds, including the fused-ring structure of 2-(Thiophen-2-yl)-1-benzothiophene, are a cornerstone of organic semiconductor research. bohrium.com Their π-conjugated systems offer inherent advantages for use in optoelectronic devices. The investigation into derivatives of this core structure aims to understand and optimize charge transport properties for various electronic applications. bohrium.comrsc.org

Derivatives of the closely related bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (B83047) (BTBT) core, which shares structural similarities, have demonstrated high electrical performance in organic field-effect transistors (OFETs). mdpi.com The strategy often involves creating donor-acceptor (D-A) architectures to tune the electronic properties. For instance, three-ring donor-acceptor-donor (D-A-D) type molecules have been synthesized using 2,1,3-benzothiadiazole (B189464) as an electron-accepting core, flanked by electron-donating units like thiophene (B33073). rsc.org These materials are designed for vacuum-depositable small-molecule organic solar cells and exhibit promising power conversion efficiencies. rsc.org

The development of solution-processable organic semiconductors is a key area of research, as it allows for low-cost and large-area fabrication of electronic devices. mdpi.com Novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and characterized as solution-processable organic semiconductors for OFETs. bohrium.commdpi.com These small molecules offer advantages over polymeric semiconductors, including well-defined molecular structures and batch-to-batch reproducibility. mdpi.com

Role in Organic Field-Effect Transistors (OFETs)

The performance of OFETs is critically dependent on the semiconductor material used. Derivatives of this compound have been extensively studied as the active layer in these devices, demonstrating their potential for high-performance electronics. bohrium.commdpi.commdpi.com

Rational Design for Optimized Charge Carrier Mobility

The rational design of these molecules plays a pivotal role in optimizing charge carrier mobility, a key performance metric for OFETs. nih.gov By systematically modifying the molecular structure, researchers can influence the electronic properties and solid-state packing, which directly impact how efficiently charges move through the material.

One common strategy is the introduction of alkyl chains of varying lengths to the core structure. nih.gov For example, a series of bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (BTBT)-based asymmetric molecules, 2-(5-alkylthiophen-2-yl) bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene, were synthesized. nih.gov It was found that the length of the alkyl chain significantly influences the microstructure of the deposited films and, consequently, the OFET performance. nih.gov Derivatives with hexyl and heptyl chains exhibited superior performance, achieving reliable hole mobilities up to 10.5 cm² V⁻¹ s⁻¹. nih.gov This improvement was attributed to the formation of highly ordered and uniform films with fewer grain boundaries. nih.gov

Computational studies, such as those using density functional theory (DFT), are also employed to predict the charge transport properties of new derivatives. rsc.org These theoretical investigations help in understanding the relationship between molecular structure, electronic properties, and charge mobility, guiding the synthesis of more efficient materials. rsc.org For instance, a theoretical study on thieno[2,3-b]benzothiophene derivatives predicted that some compounds could exhibit high hole mobility, while others might show balanced charge transport properties. rsc.org

The introduction of different end-capping groups is another design strategy. mdpi.com Solution-processable BTBT derivatives with various end-capping groups have been synthesized and characterized, demonstrating the versatility of this molecular backbone in tuning the properties of organic semiconductors. mdpi.com

Table 1: OFET Performance of Selected 2-(5-alkylthiophen-2-yl) bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene Derivatives

Alkyl Chain LengthHole Mobility (µ) (cm² V⁻¹ s⁻¹)
n ≥ 4> 5
Hexyl (n=6)up to 10.5
Heptyl (n=7)up to 10.5

Data sourced from a study on asymmetric conjugated molecules based on bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene. nih.gov

Influence of Molecular Packing and Film Microstructure on Device Performance

The introduction of different functional groups can significantly influence the molecular packing. For instance, the length of alkyl side chains in BTBT derivatives has a noticeable impact on the microstructure of vacuum-deposited films. nih.gov Longer alkyl chains can promote the formation of more ordered and homogeneous films, which in turn leads to higher charge carrier mobilities. nih.govrsc.org Specifically, derivatives with hexyl and heptyl chains were found to form highly ordered films with diminished grain boundaries, resulting in excellent OTFT performance. nih.gov

The deposition technique also plays a crucial role in determining the film microstructure. For solution-processed films, methods like solution shearing can be employed to fabricate highly crystalline thin films of organic semiconductors. mdpi.com The electrical performance of OFETs fabricated with different benzo[b]thieno[2,3-d]thiophene derivatives was found to be directly related to the thin-film microstructure and morphology. bohrium.com X-ray diffraction (XRD) analysis can reveal the degree of crystallinity in the films. bohrium.com

Furthermore, the molecular orientation at the interface between the semiconductor and the dielectric layer, as well as at the film/air interface, can differ from the bulk of the film and significantly affect device performance. csic.es Techniques like UV Resonant Raman spectroscopy can be used to probe the molecular arrangement at these interfaces. csic.es

Strategies for Solution-Processability and Film Uniformity

Making organic semiconductors solution-processable is a key objective for enabling low-cost, large-area, and flexible electronics. mdpi.com The core this compound structure is often modified to enhance its solubility in common organic solvents without compromising its electronic properties.

A primary strategy is the attachment of alkyl side chains to the conjugated backbone. bohrium.comnih.gov For example, the introduction of 2-ethylhexyl and octyl groups to benzo[b]thieno[2,3-d]thiophene derivatives rendered them solution-processable. bohrium.com These alkyl groups increase the solubility of the molecules, allowing for the formation of thin films from solution.

The choice of deposition method is also critical for achieving uniform films. Solution shearing is a technique that has been successfully used to fabricate thin films of small-molecule organic semiconductors. mdpi.comresearchgate.net This method can produce films with high crystallinity and uniformity, which are essential for high-performance OFETs.

The design of the molecular structure itself can also contribute to better film formation. For instance, the synthesis of asymmetric bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (BTBT) derivatives has been shown to result in materials that form highly ordered and homogeneous films. nih.gov This improved film morphology is a direct consequence of the molecular design and leads to enhanced device performance. nih.gov

Integration in Organic Photovoltaic (OPV) Devices and Solar Cells

Derivatives of this compound are also promising materials for organic photovoltaic (OPV) devices and solar cells. mdpi.comresearchgate.net Their tunable electronic and optical properties make them suitable for use in various components of these devices.

Thiophene-based conjugated systems are among the most extensively studied classes of organic semiconductors for photovoltaic applications. researchgate.net Small molecule-based OPVs, in particular, offer several advantages, including well-defined molecular structures, ease of synthesis and purification, and high open-circuit voltages. mdpi.com

Function as Donor, Acceptor, or Interfacial Layer Components

In the architecture of an OPV device, materials based on this compound can function as electron donors, electron acceptors, or as components of interfacial layers, depending on their specific electronic properties.

As donor materials , these compounds are designed to absorb sunlight and generate excitons (bound electron-hole pairs). The energy levels of the highest occupied molecular orbital (HOMO) are crucial for efficient charge transfer to the acceptor material. mdpi.com For instance, asymmetric electron-donor molecules based on a donor-π-acceptor (D-π-A) structure have been developed for vacuum-deposited organic solar cells. mdpi.com In these designs, an electron-rich unit acts as the donor, a dicyanovinyl group as the acceptor, and a thienothiophene or thiophene unit as the π-spacer. mdpi.com

As acceptor materials , derivatives can be engineered to have low-lying lowest unoccupied molecular orbital (LUMO) energy levels to facilitate the acceptance of electrons from the donor material. The development of non-fullerene acceptors (NFAs) has been a significant area of research. nih.gov For example, molecules with a central benzo[b]thiophene-3(2H)-one 1,1-dioxide core linked to electron-withdrawing acceptor units have been investigated. nih.gov By modifying the terminal acceptor groups, the band gap and energy levels of the molecule can be tuned to optimize photovoltaic performance. nih.gov

As interfacial layer components , these materials can be used to improve charge extraction and transport between the active layer and the electrodes. For example, a thin layer of a specific polymer was spin-coated on top of the ZnO layer to act as an interfacial layer in a polymer solar cell. researchgate.net

The versatility of the this compound framework allows for the synthesis of a wide range of materials with tailored properties, making them valuable components in the ongoing development of efficient and stable organic solar cells.

Conjugated Polymers and Copolymers Incorporating this compound Motifs

Synthesis and Polymerization Strategies for Advanced Macromolecular Architectures

The synthesis of poly(this compound) is expected to follow established methods for creating conjugated polymers, primarily through chemical oxidative polymerization and electrochemical polymerization. These techniques are widely used for thiophene and its derivatives to produce high molecular weight polymers with desirable electronic properties.

Chemical Oxidative Polymerization: This is a common and scalable method for synthesizing polythiophenes. nih.gov It typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), in a suitable organic solvent like chloroform. vnu.edu.vnresearchgate.net The monomer, this compound, would be dissolved in the solvent, and a stoichiometric amount of FeCl₃ would be added to initiate the polymerization. The reaction proceeds through the oxidative coupling of the monomer units. The resulting polymer precipitates from the solution and can be collected, purified by washing with solvents like methanol (B129727) to remove residual catalyst and oligomers, and then dried. The properties of the resulting polymer, such as molecular weight and solubility, can be influenced by reaction conditions like temperature, monomer concentration, and the oxidant-to-monomer ratio. For instance, studies on polythiophenes with benzo[d]thiazole heterocycles have shown that this method successfully yields polymers with average thermal stability, decomposing around 500°C. vnu.edu.vnresearchgate.net

Electrochemical Polymerization: This technique offers the advantage of depositing the polymer directly onto an electrode surface as a thin, uniform film, which is particularly useful for applications in electronic devices. frontiersin.org The polymerization is carried out in an electrochemical cell containing a solution of the monomer and a supporting electrolyte (e.g., LiClO₄) in an appropriate solvent. researchgate.net By applying a specific potential, the monomer is oxidized at the working electrode, leading to the formation of radical cations that couple to form the polymer film. The thickness and morphology of the film can be precisely controlled by adjusting the polymerization parameters such as the applied potential, current density, and polymerization time. This method is advantageous as it often requires milder conditions and avoids the use of potentially contaminating metal-based catalysts. frontiersin.org Studies on the electrochemical copolymerization of dibenzothiophene (B1670422) and thiophene have demonstrated that this method can produce polymers with tailored electrochemical and electrochromic properties. frontiersin.org

Transition Metal-Catalyzed Cross-Coupling Reactions: Modern polymer synthesis often employs transition metal catalysts, such as those based on palladium or nickel, to achieve more controlled and regioregular polymer structures. For a monomer like this compound, a di-halogenated derivative would first need to be synthesized. Then, using methods like Stille or Suzuki coupling, this monomer could be polymerized to yield a well-defined polymer architecture. These methods are known to produce polymers with controlled molecular weights and low polydispersity, which are crucial for high-performance organic electronic devices.

Polymerization MethodTypical Reagents/ConditionsAdvantages
Chemical Oxidative Polymerization Monomer, FeCl₃, ChloroformScalable, relatively simple setup
Electrochemical Polymerization Monomer, Supporting Electrolyte (e.g., LiClO₄), Solvent, Applied PotentialDirect film deposition, high purity, controllable thickness
Cross-Coupling Polymerization Dihalogenated Monomer, Pd or Ni Catalyst, Organometallic co-monomer (for Stille/Suzuki)High regioregularity, controlled molecular weight

Structure-Property Relationships in Conjugated Polymer Backbones

The electronic and optical properties of conjugated polymers are intrinsically linked to the structure of their backbones. For poly(this compound), the arrangement of the thiophene and benzothiophene units would dictate its performance in organic material applications.

Conjugation and Band Gap: The backbone of poly(this compound) would consist of alternating thiophene and benzothiophene rings. The extent of π-electron delocalization along this conjugated backbone determines the polymer's electronic band gap. A more planar conformation of the polymer chain leads to greater π-orbital overlap and a smaller band gap, which is desirable for applications in organic photovoltaics and transistors as it allows for the absorption of a broader range of the solar spectrum. mdpi.com The introduction of the benzothiophene unit, which is more electron-rich than a simple thiophene, is expected to influence the electronic structure. The fusion of the benzene (B151609) ring to the thiophene in the benzothiophene moiety extends the conjugation, which generally leads to a red-shift in the absorption spectrum and a lower band gap compared to simple polythiophene. Copolymers incorporating benzodithiophene units have demonstrated broad absorption ranges extending beyond 760 nm, corresponding to band gaps of approximately 1.5 eV. mdpi.com

Influence of Substituents: While the parent compound is unsubstituted, the addition of side chains to the polymer backbone is a common strategy to tune its properties. For example, attaching alkyl or alkoxy groups can improve solubility in common organic solvents, which is crucial for solution-based processing techniques like spin-coating or inkjet printing. These side chains can also influence the packing of the polymer chains in the solid state, affecting charge carrier mobility. Research on polythiophenes with pyrazoline side groups has shown that different substituents on the side chain can lead to significant differences in optical properties, electrical conductivity, and thermal stability. nih.gov

Electrochemical Behavior and Doping: Conjugated polymers like poly(this compound) can be reversibly oxidized and reduced, a process known as doping. Upon oxidation (p-doping), the polymer backbone becomes positively charged, and charge-compensating anions (dopants) from the electrolyte are incorporated into the polymer matrix. This process leads to the formation of polarons and bipolarons, which are responsible for electrical conductivity. The electrochemical properties, such as the oxidation potential, are determined by the energy of the Highest Occupied Molecular Orbital (HOMO). A lower oxidation potential indicates that the polymer is easier to dope. The electrochemical behavior of similar poly-bithiophene systems has been studied, showing that they can undergo reversible redox processes, although stability can be an issue in certain environments. researchgate.net The presence of the benzothiophene unit is expected to lower the oxidation potential compared to unsubstituted polythiophene due to its more electron-rich nature.

Optical Properties: The absorption and emission of light by conjugated polymers are key to their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The absorption spectrum is dictated by the π-π* transitions within the conjugated backbone. vnu.edu.vnresearchgate.net Polythiophenes containing benzo[d]thiazole heterocycles, for example, exhibit absorption bands around 497 nm and fluorescence emission at about 516 nm. vnu.edu.vnresearchgate.net It is anticipated that poly(this compound) would also be fluorescent, with the specific wavelengths of absorption and emission being dependent on the effective conjugation length and the solid-state packing of the polymer chains.

PropertyStructural DependenceExpected Characteristics for Poly(this compound)
Optical Band Gap Planarity and extent of π-conjugation along the backbone.Lower than polythiophene due to extended conjugation from the benzothiophene unit. Expected to be in the visible range.
Solubility Presence and nature of side chains.The unsubstituted polymer is likely to have poor solubility. Alkyl or alkoxy substitution would be needed for solution processing.
Charge Carrier Mobility Inter-chain packing and ordering (crystallinity) in the solid state.Dependent on the ability of the polymer chains to self-assemble into ordered domains.
Electrochemical Redox Potential Energy levels of the HOMO and LUMO.Expected to have a relatively low oxidation potential, making it a p-type semiconductor.
Fluorescence Rigidity of the conjugated backbone and excited state dynamics.Expected to be fluorescent, with potential applications in OLEDs.

Chemical Reactivity, Mechanistic Insights, and Advanced Functional Group Transformations of 2 Thiophen 2 Yl 1 Benzothiophene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on 2-(Thiophen-2-yl)-1-benzothiophene is dictated by the relative activation of the two heterocyclic rings. The thiophene (B33073) ring is generally more susceptible to electrophilic attack than the benzothiophene (B83047) moiety. chemicalbook.com

The positions most prone to substitution are influenced by the directing effects of the sulfur atoms and the stability of the resulting carbocation intermediates. In the benzothiophene ring system, electrophilic substitution typically occurs at the C3 position. chemicalbook.comchegg.com However, the presence of the thiophene substituent at the C2 position can influence the regioselectivity. The substitution pattern on the thiophene ring itself generally favors the C5 position (alpha to the sulfur and para to the benzothiophene substituent).

Studies on related benzothiophene systems have established a general order of reactivity for electrophilic substitution, which is 3 > 2 > 6 > 5 > 4 > 7. rsc.org The presence of the 2-thienyl group is expected to further activate the benzothiophene ring towards electrophilic attack.

Reagent/ConditionsExpected Major Product(s)Reference
Nitrating agents (e.g., HNO₃/H₂SO₄)Nitration primarily on the thiophene ring, likely at the 5'-position. researchgate.net
Halogenating agents (e.g., Br₂ in acetic acid)Bromination is expected to occur preferentially on the thiophene ring. jcu.edu.au
Acylating agents (e.g., Ac₂O/SnCl₄)Friedel-Crafts acylation would likely occur on the more reactive thiophene ring. researchgate.net

Nucleophilic Substitution and Addition Reactions

Nucleophilic substitution reactions on the unsubstituted this compound are less common due to the electron-rich nature of the aromatic rings. However, the introduction of strong electron-withdrawing groups, such as a nitro group, can activate the rings towards nucleophilic attack. researchgate.netnih.gov For instance, in nitro-substituted thiophenes, nucleophilic substitution of a leaving group can occur, often proceeding through a Meisenheimer-like intermediate. nih.gov

The reactivity towards nucleophilic substitution is significantly enhanced in thiophene derivatives compared to their benzene (B151609) analogues. uoanbar.edu.iq This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Wheland complex through the involvement of its d-orbitals. uoanbar.edu.iq

In the context of this compound, if a suitable leaving group were present, nucleophilic attack would be more likely to occur on a carbon atom activated by an electron-withdrawing substituent.

Recent research has shown that 2,3-disubstituted benzo[b]thiophenes can be synthesized via the electrophilic cyclization of o-alkynyl thioanisoles, a reaction that proceeds through a nucleophilic attack of the alkyne on an electrophilic sulfur species. nih.gov

Oxidation and Reduction Chemistry

Oxidation: The sulfur atoms in both the thiophene and benzothiophene rings are susceptible to oxidation. Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the sulfur atoms to sulfoxides and subsequently to sulfones. mdpi.com The oxidation of the sulfur atom transforms the electron-donating thienyl group into a strongly electron-accepting sulfonyl group. mdpi.com This alteration significantly impacts the electronic properties of the molecule. mdpi.com

The oxidation of thiophene rings can also lead to the formation of reactive intermediates like S-oxides and epoxides. femaflavor.org These intermediates can undergo further reactions, such as Diels-Alder type dimerizations or nucleophilic attack by glutathione. femaflavor.org In some cases, oxidation can lead to ring-opening products. femaflavor.org Studies on the oxidative desulfurization of benzothiophene have shown that catalysts like WOx/ZrO2 can effectively facilitate this process. nih.gov

Reduction: The reduction of the thiophene and benzothiophene rings can be achieved using various reducing agents. Birch reduction (using sodium in liquid ammonia) can lead to partial reduction of the thiophene ring, sometimes accompanied by ring opening. researchgate.net Catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) can be employed for the complete reduction of the aromatic rings, though this often requires harsh conditions.

Reaction TypeReagent(s)Product(s)Reference
Oxidationm-CPBASulfoxides, Sulfones mdpi.com
OxidationWOx/ZrO2, H₂O₂Oxidized desulfurization products nih.gov
ReductionNa/NH₃ (Birch Reduction)Partially reduced and/or ring-opened products researchgate.net
ReductionCatalytic Hydrogenation (e.g., Pd/C, H₂)Fully saturated rings (under forcing conditions) researchgate.net

Cycloaddition Reactions Involving the Thiophene and Benzothiophene Rings

Both thiophene and benzothiophene can participate in cycloaddition reactions, although the aromaticity of the rings often makes these reactions challenging. The reactivity can be enhanced by converting the thiophene moiety into a more reactive species, such as a thiophene S-oxide or S,N-ylide. rsc.org Thiophene S-oxides can act as dienes in Diels-Alder reactions. researchgate.net

Thiophene S,N-ylides have been shown to react with electron-rich dienophiles in cycloaddition reactions. rsc.org Additionally, dearomative [3+2] cycloaddition reactions of nitrobenzothiophenes with nonstabilized azomethine ylides have been developed, providing access to fused tricyclic systems. nih.gov

Research on 2-(1’-cycloalkenyl)thiophenes and 2-(1’-cycloalkenyl)benzo[b]thiophenes has demonstrated their participation in Diels-Alder reactions with dienophiles like N-phenylmaleimide. researchgate.net The nature of the products formed depends on the size of the cycloalkene ring. researchgate.net

Directed Functionalization at Specific Positions

Directed functionalization allows for the introduction of substituents at specific positions of the this compound molecule, overcoming the inherent regioselectivity of electrophilic substitution. One common strategy involves metalation, typically using organolithium reagents like n-butyllithium, followed by quenching with an electrophile.

Deprotonation of the thiophene ring is expected to occur preferentially at the C5' position, which is the most acidic proton due to the inductive effect of the sulfur atom and its proximity to the benzothiophene substituent. Subsequent reaction with an electrophile would introduce a functional group at this position. Similarly, directed ortho-metalation strategies could be employed on the benzothiophene ring, although this would likely require the presence of a directing group.

Recent developments in C-H functionalization reactions, often catalyzed by transition metals, provide powerful tools for the selective introduction of functional groups onto thiophene and benzothiophene rings. acs.org

Polymerization and Oligomerization Reactivity

Thiophene and its derivatives are well-known building blocks for conducting polymers. nih.govgoogle.com The polymerization of this compound can lead to the formation of polymers and oligomers with interesting electronic and optical properties. Polymerization can be achieved through various methods, including electrochemical polymerization and transition metal-catalyzed cross-coupling reactions. google.com

In the context of polymerization, the thiophene units can couple at their 2- and 5-positions. nih.gov The presence of the benzothiophene substituent would influence the properties of the resulting polymer, such as its solubility, band gap, and charge transport characteristics. The electrochemical polymerization of thiophene often requires a high potential, but the presence of a 2-substituted thiophene nucleus with a lower oxidation potential can act as an initiator, improving the quality and formation rate of the polymer film. google.com

Future Research Directions and Emerging Opportunities for 2 Thiophen 2 Yl 1 Benzothiophene Systems

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 2-(Thiophen-2-yl)-1-benzothiophene and its derivatives is increasingly geared towards sustainable and green chemistry principles. Traditional synthetic routes often rely on harsh reaction conditions, expensive catalysts, and environmentally harmful solvents. Emerging research aims to mitigate these issues by developing more efficient and eco-friendly methodologies.

Key advancements in this area include one-pot syntheses that reduce waste and energy consumption by minimizing intermediate separation steps. A patented process, for example, describes a one-step synthesis of 2-substituted benzo[b]thiophenes at room temperature (25°C-30°C) using water as the solvent, achieving yields as high as 95%. icsr.in This approach stands in contrast to methods requiring high temperatures and difficult-to-handle reagents like butyl lithium. icsr.in The use of bio-based starting materials, such as deriving organosulfur compounds from cellulose, represents another significant frontier in green synthesis. nih.govscite.ai Research into photocatalytic processes, which use light to drive reactions, and the development of reusable heterogeneous catalysts are also central to making the production of these compounds more sustainable. organic-chemistry.orgmdpi.com

Table 1: Comparison of Synthetic Approaches for Benzothiophene (B83047) Derivatives

Feature Traditional Methods Emerging Green Methods
Solvent Often organic, volatile (e.g., Toluene) Water, bio-based solvents, or solvent-free conditions icsr.inorganic-chemistry.org
Temperature Often requires high temperatures and energy input Ambient/room temperature reactions icsr.in
Catalyst Homogeneous, often expensive, and difficult to remove Reusable heterogeneous catalysts, photocatalysts, metal-free catalysts organic-chemistry.orgmdpi.com
Starting Materials Petroleum-derived Bio-based feedstocks (e.g., from cellulose) nih.gov
Process Multi-step with intermediate purification One-pot, tandem, or cascade reactions icsr.in

| Byproducts | Often stoichiometric and wasteful | Minimal byproducts, higher atom economy |

Advanced Spectroscopic Tools for In Situ and Operando Studies

Understanding the dynamic behavior of this compound systems within an operating device or during a chemical reaction is crucial for optimizing their performance. Advanced in situ (under realistic conditions) and operando (while in operation) spectroscopic techniques are pivotal for this purpose. researchgate.net These tools allow researchers to observe changes in the material's electronic and structural properties in real-time.

Synchrotron-based X-ray techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), can probe the local electronic structure and chemical composition at interfaces, which is essential for understanding charge transfer processes in electronic devices. nih.govrsc.orglu.se In situ Raman and Fourier-transform infrared (FTIR) spectroscopy can identify reactive intermediates and track molecular vibrations during catalytic or degradation processes, offering insights into reaction mechanisms and material stability. researchgate.netresearchgate.net These advanced methods provide a molecular-level understanding that is unattainable with conventional ex situ characterization. nih.gov

Table 2: Application of Advanced Spectroscopic Tools

Technique Type Information Gained for this compound Systems
X-ray Absorption Spectroscopy (XAS) In situ / Operando Elucidation of local unoccupied electronic structure; tracking changes in oxidation states during redox processes. nih.govrsc.org
Scanning Transmission X-ray Microscopy (STXM) In situ / Operando Chemical mapping with elemental sensitivity; investigation of interfacial phenomena and chemical composition in distinct spatial regions. nih.gov
Ambient Pressure XPS (APXPS) In situ / Operando Real-time analysis of surface chemistry and reaction kinetics at solid-gas or solid-liquid interfaces. lu.se
Raman Spectroscopy In situ / Operando Monitoring of molecular vibrations to understand structural changes, catalyst-substrate interactions, and degradation pathways during operation. researchgate.netresearchgate.net

| Time-Resolved Fluorescence Spectroscopy | In situ | Probing excited-state dynamics, charge transfer, and energy transfer processes in real-time within an optoelectronic device. nih.gov |

High-Throughput Screening and Combinatorial Approaches in Materials Discovery

The discovery of new materials based on the this compound scaffold can be dramatically accelerated by employing high-throughput screening (HTS) and combinatorial chemistry. These strategies involve the rapid synthesis and/or testing of large libraries of compounds to identify "hits" with desired properties.

Virtual screening, a computational form of HS, has proven effective for related thiophene (B33073) derivatives. frontiersin.orgnih.gov This approach uses computer models to predict the properties of thousands of potential molecules, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This saves significant time and resources compared to traditional one-by-one synthesis and testing. nih.gov Experimentally, combinatorial libraries can be generated using techniques like solid-phase synthesis, where different building blocks are systematically combined on a resin bead to create a diverse set of molecules. mdpi.com These libraries can then be rapidly screened for properties relevant to optoelectronics, such as fluorescence quantum yield, charge carrier mobility, or sensor response.

Table 3: Workflow for Combinatorial Discovery

Step Description Techniques & Tools
1. Library Design Define a virtual library of this compound derivatives by varying substituents at key positions. Cheminformatics software, molecular modeling.
2. Virtual Screening Computationally predict key properties (e.g., HOMO/LUMO energies, absorption spectra, solubility) for all molecules in the library. nih.gov Quantitative Structure-Activity Relationship (QSAR), Density Functional Theory (DFT). nih.gov
3. Candidate Prioritization Select a smaller, manageable set of the most promising candidates based on the computational predictions. Data analysis and filtering algorithms. nih.gov
4. Combinatorial Synthesis Synthesize the prioritized candidates, potentially using parallel or automated synthesis platforms. Solid-phase synthesis, flow chemistry. mdpi.com
5. High-Throughput Characterization Rapidly measure the actual properties of the synthesized compounds. Plate-based spectrophotometers, automated probe stations.

| 6. Data Analysis & Iteration | Analyze the experimental results to identify lead compounds and refine computational models for the next cycle of discovery. | Machine learning, statistical analysis. |

Integration into Novel Optoelectronic and Sensor Platforms

The inherent electronic properties of the this compound core make it a highly attractive candidate for integration into a variety of novel devices. Its extended π-conjugated system is conducive to efficient charge transport, a critical requirement for organic electronics.

Organic Light-Emitting Diodes (OLEDs): Benzothiophene derivatives are being explored as hole injection and transport materials in OLEDs. The sulfur atom's lone pair of electrons can facilitate the formation and transport of holes, leading to improved device efficiency and stability. google.com

Organic Field-Effect Transistors (OFETs): Fused thiophene systems are known to form ordered π-stacked structures in the solid state, which promotes high charge carrier mobility. google.com By engineering the molecular structure of this compound, it is possible to create high-performance semiconductors for next-generation flexible electronics. google.com

Chemical and Biological Sensors: The fluorescence of these compounds can be sensitive to the presence of specific analytes. By incorporating functional groups that can interact with a target molecule (e.g., an ion or protein), derivatives can be designed as highly selective colorimetric or fluorescent chemosensors. researchgate.net

Table 4: Potential Device Applications and Key Material Properties

Device Platform Role of this compound Desired Properties
OLED Hole Transport Layer (HTL), Host Material google.com High hole mobility, appropriate HOMO level, high thermal stability. google.com
OFET Active Semiconductor Channel google.com High charge carrier mobility, good solution processability, high ON/OFF ratio. google.com
Organic Photovoltaics (OPV) Donor Material Broad light absorption, suitable energy level alignment with acceptor material. mdpi.com

| Fluorescent Sensor | Sensing Probe researchgate.net | High fluorescence quantum yield, selective binding site, noticeable change in fluorescence upon analyte binding. |

Synergistic Computational and Experimental Design Approaches

The modern development of materials based on this compound relies heavily on a synergistic loop between computational modeling and experimental validation. frontiersin.org This integrated approach allows for a more rational and efficient design process, reducing the trial-and-error inherent in traditional chemical synthesis.

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to predict a wide range of molecular properties before a compound is ever synthesized. mdpi.comresearchgate.net These include geometric structures, thermodynamic stability, and electronic characteristics like HOMO/LUMO energy levels, which are crucial for predicting optoelectronic behavior. researchgate.net Computational tools can also simulate spectroscopic signatures (e.g., FT-IR, UV-Vis spectra), which can later be used to confirm the identity and purity of the experimentally synthesized compound. nih.govresearchgate.net This "in silico" design process guides experimentalists to target molecules with the highest probability of success, while experimental results provide crucial feedback to refine and improve the accuracy of the computational models. nih.gov

Table 5: The Computational-Experimental Synergy Cycle

Phase Computational Role (In Silico) Experimental Role (In Vitro/In Situ)
Design Predict molecular structure, stability, and electronic properties (HOMO/LUMO) of new derivatives. mdpi.com Propose target molecules based on synthetic feasibility and known structure-property relationships.
Prediction Simulate spectroscopic data (IR, UV-Vis, NMR) and predict material properties like charge mobility or color. nih.govresearchgate.net Synthesize the prioritized target compounds.
Validation - Characterize the synthesized compounds using spectroscopy (FT-IR, NMR, etc.) to confirm structure and purity. nih.gov
Testing Analyze and interpret experimental data to understand underlying mechanisms. Measure the actual performance of the compounds in devices (e.g., OLED efficiency, sensor response).

| Feedback | Refine theoretical models based on experimental outcomes to improve predictive accuracy for future designs. nih.gov | Provide data to validate and improve computational models. |

Exploration of Supramolecular Engineering for Tailored Material Properties

Beyond the properties of a single molecule, the bulk characteristics of a material are dictated by how molecules arrange and interact with each other in the solid state. Supramolecular engineering focuses on controlling these non-covalent interactions (e.g., π-π stacking, hydrogen bonding) to guide the assembly of molecules into well-defined architectures.

For π-conjugated systems like this compound, controlling the intermolecular packing is paramount. The degree of π-orbital overlap between adjacent molecules directly influences the material's charge transport efficiency. google.commdpi.com By strategically adding or modifying substituents on the molecular scaffold, researchers can promote specific packing motifs, such as co-facial π-stacks, which create efficient pathways for charge carriers to move through the material. This approach allows for the fine-tuning of electronic properties without altering the core chemical structure. Supramolecular strategies can also be used to influence solubility, crystal morphology, and thin-film formation, all of which are critical for device fabrication. mdpi.com

Table 6: Supramolecular Strategies and Their Impact

Strategy Non-Covalent Interaction Expected Impact on Material Properties
Promoting π-stacking π-π Interactions Enhanced charge carrier mobility for OFETs and OLEDs. google.com
Introducing H-bond donors/acceptors Hydrogen Bonding Increased structural ordering, control over crystal packing, potential for directional self-assembly. researchgate.net
Attaching long alkyl chains van der Waals Forces Improved solubility for solution-based processing, modification of thin-film morphology.
Co-crystallization Multiple (π-π, H-bonding, etc.) Formation of new crystalline structures with hybrid properties.

| Surface-mediated assembly | Molecule-Substrate Interactions | Control over molecular orientation and long-range order in thin films. mdpi.com |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-(Thiophen-2-yl)-1-benzothiophene, and what catalytic systems are commonly employed?

  • Methodological Answer : A Pd-catalyzed coupling protocol using 2-iodothiophenol as a starting material is widely adopted. This method offers moderate to good yields (50–80%) and employs ligands such as PPh₃ or Xantphos under inert conditions (N₂/Ar). Key steps include Sonogashira coupling or Ullmann-type reactions to introduce thiophene substituents . Alternative routes involve cyclization of thiophene-containing precursors using AlCl₃ or iodine catalysts .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substitution patterns. High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide definitive confirmation. For example, crystallographic refinement using SHELX software resolves bond lengths and angles, while Mercury CSD 2.0 visualizes packing motifs .

Q. What reaction conditions optimize the synthesis of 2-substituted benzo[b]thiophenes?

  • Methodological Answer : Optimal conditions include:

  • Solvent: DMF or THF for Pd-catalyzed reactions.
  • Temperature: 80–110°C for cyclization steps.
  • Catalysts: Pd(OAc)₂ with CuI co-catalysts for cross-couplings.
    Yields improve with slow addition of reagents and inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in Pd-catalyzed coupling reactions for benzo[b]thiophene derivatives?

  • Methodological Answer : Density Functional Theory (DFT) studies reveal that electron-rich thiophene rings favor oxidative addition at the α-position. Steric effects from bulky ligands (e.g., Xantphos) direct coupling to less hindered sites. Kinetic isotopic labeling (KIE) experiments further validate transition-state geometries .

Q. How do crystallographic studies resolve disorder in thiophene-containing structures, and what software tools are essential?

  • Methodological Answer : SHELXL refines disordered thiophene rings by partitioning occupancy between major/minor components. Mercury’s Materials Module identifies intermolecular interactions (e.g., C–H⋯π, S⋯S contacts) that stabilize packing. For example, in this compound derivatives, bifurcated hydrogen bonds form layered networks .

Q. What strategies link structural modifications of this compound to fluorescence or bioactivity?

  • Methodological Answer :

  • Fluorescence : Introducing electron-donating groups (e.g., –OMe) at the 4-position enhances quantum yields (up to Φ = 1.0). Time-Resolved Fluorescence Spectroscopy quantifies excited-state lifetimes .
  • Bioactivity : Substituents like sulfonamide or acetyl groups enable kinase inhibition. Assays (e.g., ELISA) measure IC₅₀ values against targets like cannabinoid receptors .

Q. How can researchers address contradictions in pharmacological data for thiophene-based compounds?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Molecular docking (AutoDock Vina) identifies false positives from non-specific interactions. For example, this compound’s anti-inflammatory activity may require metabolite profiling to exclude off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.